molecular formula C10H11ClN2 B034249 2-(chloromethyl)-6-ethyl-1H-benzimidazole CAS No. 107430-30-8

2-(chloromethyl)-6-ethyl-1H-benzimidazole

Cat. No.: B034249
CAS No.: 107430-30-8
M. Wt: 194.66 g/mol
InChI Key: PBNFCSATWFZVLP-UHFFFAOYSA-N
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Description

2-(chloromethyl)-6-ethyl-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chloromethyl group at the 2-position and an ethyl group at the 6-position of the benzimidazole ring imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-6-ethyl-1H-benzimidazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzimidazole ring . The reaction conditions generally include heating the reaction mixture to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-6-ethyl-1H-benzimidazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Cyclization Reactions: The benzimidazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzimidazoles, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.

Scientific Research Applications

2-(chloromethyl)-6-ethyl-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-6-ethyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or modulation of receptor function . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(chloromethyl)-1H-benzimidazole: Lacks the ethyl group at the 6-position, which can affect its chemical reactivity and biological activity.

    6-ethyl-1H-benzimidazole: Lacks the chloromethyl group, which limits its ability to participate in certain chemical reactions.

    2-(bromomethyl)-6-ethyl-1H-benzimidazole: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.

Uniqueness

The presence of both the chloromethyl and ethyl groups in 2-(chloromethyl)-6-ethyl-1H-benzimidazole makes it a versatile compound with unique chemical properties. These functional groups enable it to participate in a wide range of chemical reactions and make it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

2-(chloromethyl)-6-ethyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c1-2-7-3-4-8-9(5-7)13-10(6-11)12-8/h3-5H,2,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNFCSATWFZVLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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